amine hydrochloride](/img/structure/B13458239.png)
[(2,5-Dichloropyridin-4-yl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methylamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Formation of the Intermediate: The initial step involves the nucleophilic substitution of one of the chlorine atoms in 2,5-dichloropyridine by the methylamine group, forming the intermediate [(2,5-Dichloropyridin-4-yl)methyl]amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in (2,5-Dichloropyridin-4-yl)methylamine hydrochloride.
Industrial Production Methods
In industrial settings, the production of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,5-dichloropyridine and methylamine are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Industrial reactors are used to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Purification and Crystallization: The crude product is purified through crystallization or other separation techniques to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the molecule.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Products may include pyridine N-oxides or other oxidized derivatives.
Reduction: Products include reduced forms of the pyridine ring or the amine group.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-Dichloropyridin-2-yl)methylamine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C7H9Cl3N2 |
|---|---|
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
1-(2,5-dichloropyridin-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-10-3-5-2-7(9)11-4-6(5)8;/h2,4,10H,3H2,1H3;1H |
InChI-Schlüssel |
UCUDCTACDGPIRF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=NC=C1Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


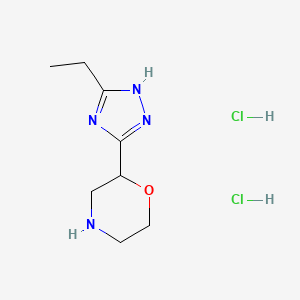

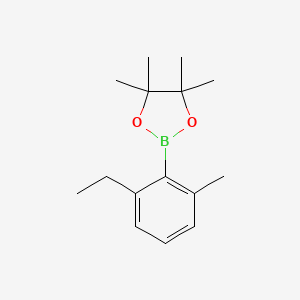
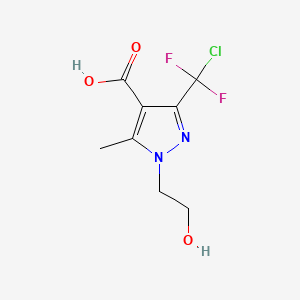
![4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
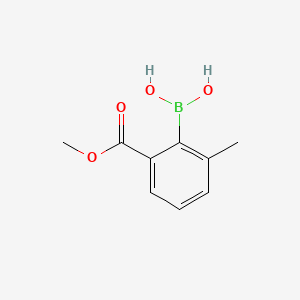
![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)

![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
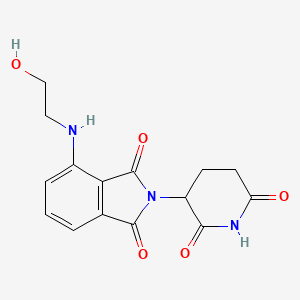
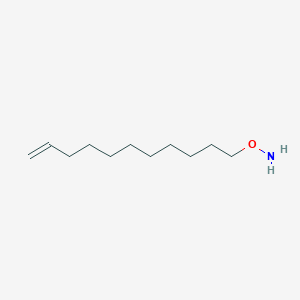
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
![Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
